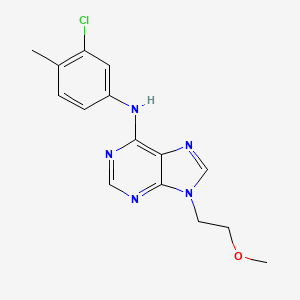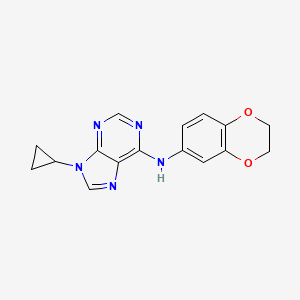![molecular formula C16H16N8S B6443648 9-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-9H-purine CAS No. 2548983-29-3](/img/structure/B6443648.png)
9-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “9-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-9H-purine” is a complex organic molecule. It is a derivative of purine, which is a heterocyclic aromatic organic compound . The molecule also contains a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen .
Aplicaciones Científicas De Investigación
9-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-9H-purine has been studied for its potential to bind to proteins and affect biochemical and physiological processes in the body. It has been used in a variety of scientific research applications, including drug development, cell signaling, and cancer research. In drug development, this compound has been studied for its potential to bind to proteins and affect drug metabolism. In cell signaling, this compound has been studied for its potential to affect cell-to-cell communication. In cancer research, this compound has been studied for its potential to inhibit the growth and spread of cancer cells.
Mecanismo De Acción
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to interact with a wide range of receptor targets .
Mode of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities, suggesting diverse modes of action .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities , indicating that they may affect a variety of biochemical pathways.
Result of Action
Given the reported pharmacological activities of thiazolo[4,5-b]pyridines , it can be inferred that this compound may have significant effects at the molecular and cellular levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-9H-purine has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize in the laboratory. Another advantage is that it is relatively stable in solution, which makes it suitable for use in a variety of research applications. However, this compound is also relatively expensive and can be difficult to obtain in large quantities. Additionally, its mechanism of action is not fully understood, which can make it difficult to study in some experiments.
Direcciones Futuras
9-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-9H-purine has a wide range of potential applications and future directions. One potential direction is to further study its mechanism of action and explore its potential to affect biochemical and physiological processes in the body. Another potential direction is to explore its potential to inhibit the growth and spread of cancer cells. Additionally, further research could be conducted to explore its potential to bind to proteins and affect drug metabolism. Finally, this compound could be studied for its potential to be used as a drug or therapeutic agent.
Métodos De Síntesis
9-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-9H-purine can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic compounds and catalysts to create the desired compound. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between two or more molecules. Both methods are used to create this compound in the laboratory.
Análisis Bioquímico
Biochemical Properties
9-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-9H-purine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the PI3K/Akt pathway, a critical signaling pathway involved in cell growth, proliferation, and survival . By inhibiting this pathway, the compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases, and inhibits their activity. This binding can lead to the inhibition of enzyme activity, resulting in downstream effects on various cellular processes. Additionally, this compound can alter gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and pathways without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs . Threshold effects have been identified, indicating the optimal dosage range for achieving therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its efficacy and toxicity, highlighting the importance of understanding its transport mechanisms.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Propiedades
IUPAC Name |
2-[4-(9-methylpurin-6-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8S/c1-22-10-20-13-14(22)18-9-19-15(13)23-4-6-24(7-5-23)16-21-11-8-17-3-2-12(11)25-16/h2-3,8-10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAGDUHOVDFHDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC5=C(S4)C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-bromophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443571.png)
![2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6443574.png)
![N-[(2,4-dichlorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443577.png)


![6-methoxy-3-methyl-N-[(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B6443598.png)
![6-(4-methyl-1H-pyrazol-1-yl)-N-{[2-(trifluoromethoxy)phenyl]methyl}pyrimidin-4-amine](/img/structure/B6443599.png)
![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B6443615.png)
![3-{methyl[1-(9-methyl-9H-purin-6-yl)pyrrolidin-3-yl]amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6443617.png)
![3-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)(methyl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443621.png)
![3-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)(methyl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443643.png)
![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B6443647.png)
![3-[methyl(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443654.png)
![3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)(methyl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443662.png)
